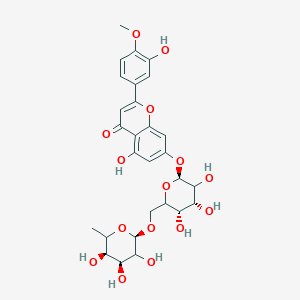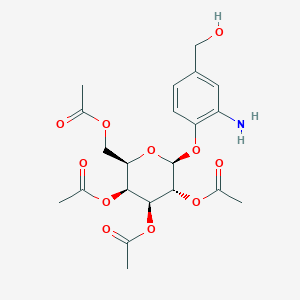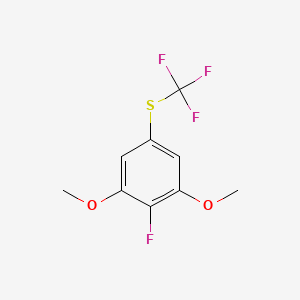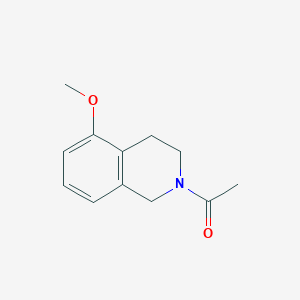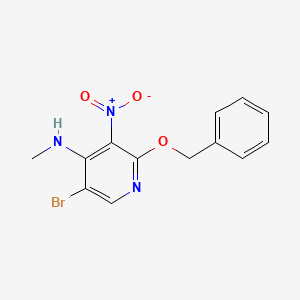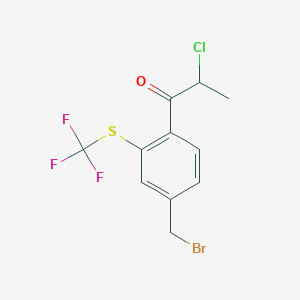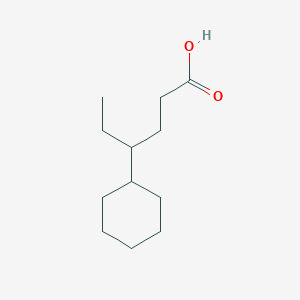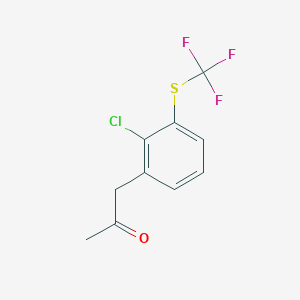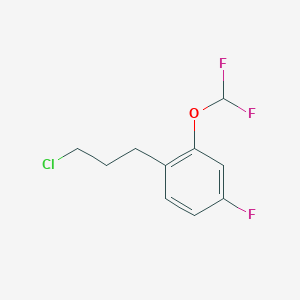![molecular formula C16H26O2S2Sn2 B14057828 (3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of two trimethylstannane groups attached to a bithiophene core, which is further substituted with methoxy groups at the 3 and 3’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organostannanes and organic halides. The general procedure includes:
Starting Materials: 3,3’-Dimethoxy-2,2’-bithiophene and trimethyltin chloride.
Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (80-120°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Stille coupling reaction can be applied. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further Stille or Suzuki coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents).
Coupling: Palladium catalysts and appropriate halide partners.
Major Products
Oxidation: Formation of carbonyl derivatives.
Substitution: Formation of new organotin compounds or other substituted derivatives.
Coupling: Formation of extended conjugated polymers or oligomers.
Applications De Recherche Scientifique
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Catalysis: Acts as a precursor for the synthesis of catalysts used in various organic transformations.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) in its applications involves:
Electronic Properties: The bithiophene core provides a conjugated system that facilitates electron delocalization, making it suitable for electronic applications.
Molecular Interactions: The trimethylstannane groups can interact with other molecules through coordination bonds, influencing the compound’s reactivity and stability.
Pathways: In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxy-2,2’-bithiophene: Lacks the trimethylstannane groups, making it less reactive in certain coupling reactions.
5,5’-Dibromo-3,3’-dimethoxy-2,2’-bithiophene: Contains bromine atoms instead of trimethylstannane groups, used in different coupling reactions.
3,3’-Dimethoxy-2,2’-bithiophene-5,5’-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C16H26O2S2Sn2 |
|---|---|
Poids moléculaire |
551.9 g/mol |
Nom IUPAC |
[4-methoxy-5-(3-methoxy-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C10H8O2S2.6CH3.2Sn/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10;;;;;;;;/h3-4H,1-2H3;6*1H3;; |
Clé InChI |
RRHBTHWWTOYMNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(SC(=C1)[Sn](C)(C)C)C2=C(C=C(S2)[Sn](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


